molecular formula C8H9N3S3 B2717684 5-[(2-Thien-2-ylethyl)amino]-1,3,4-thiadiazole-2-thiol CAS No. 879361-78-1

5-[(2-Thien-2-ylethyl)amino]-1,3,4-thiadiazole-2-thiol

Cat. No.: B2717684
CAS No.: 879361-78-1
M. Wt: 243.36
InChI Key: FTFAPWVWFHWHGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(2-Thien-2-ylethyl)amino]-1,3,4-thiadiazole-2-thiol is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

The synthesis of 5-[(2-Thien-2-ylethyl)amino]-1,3,4-thiadiazole-2-thiol typically involves the reaction of 4-substituted-thiazol-2-chloroacetamides with 5-amino-1,3,4-thiadiazole-2-thiol. The reaction is carried out under reflux conditions with the presence of a suitable solvent and catalyst. The optimized reaction conditions include heating the mixture to 105°C and maintaining the temperature until the reaction is complete .

Chemical Reactions Analysis

5-[(2-Thien-2-ylethyl)amino]-1,3,4-thiadiazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro or tetrahydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or thiol groups are replaced by other functional groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions.

Scientific Research Applications

5-[(2-Thien-2-ylethyl)amino]-1,3,4-thiadiazole-2-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(2-Thien-2-ylethyl)amino]-1,3,4-thiadiazole-2-thiol involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, the compound is believed to induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and causing DNA strand breaks. This leads to the activation of apoptotic pathways and ultimately cell death .

Comparison with Similar Compounds

5-[(2-Thien-2-ylethyl)amino]-1,3,4-thiadiazole-2-thiol can be compared with other thiadiazole derivatives, such as:

Properties

IUPAC Name

5-(2-thiophen-2-ylethylamino)-3H-1,3,4-thiadiazole-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3S3/c12-8-11-10-7(14-8)9-4-3-6-2-1-5-13-6/h1-2,5H,3-4H2,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTFAPWVWFHWHGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCNC2=NNC(=S)S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.